

Chemical structure of Isosorbide 5-mononitrate 2-beta-D-glucuronide

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Compound of Interest

Compound Name: *Isosorbide 5-mononitrate 2-b-D-glucuronide*

Cat. No.: *B13806789*

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Technical Monograph: Isosorbide 5-Mononitrate 2-β-D-Glucuronide

Structure, Metabolism, and Bioanalytical Characterization

Executive Summary

Isosorbide 5-mononitrate 2-β-D-glucuronide (IS-5-MN-2-GLU) represents the primary Phase II metabolite of the anti-anginal agent Isosorbide 5-mononitrate (IS-5-MN). As a conjugate formed to facilitate renal excretion, its presence marks the terminal deactivation pathway of the parent nitrate. This guide provides a definitive technical analysis of its stereochemical architecture, metabolic genesis via UGT-mediated conjugation, and validated protocols for its isolation and quantification via LC-MS/MS.

Molecular Architecture & Stereochemistry

The pharmacological distinctiveness of the isosorbide class stems from its rigid bicyclic core. Understanding the glucuronide requires a precise dissection of the parent scaffold's stereochemistry.

1.1 Core Topology

The fundamental scaffold is 1,4:3,6-dianhydro-D-glucitol.[1] This consists of two cis-fused tetrahydrofuran rings forming a "V-shaped" wedge.

- C5 Position (Exo): Occupied by the nitrate ester (-ONO₂). This "exo" orientation (pointing away from the V-cleft) is critical for the parent drug's interaction with aldehyde dehydrogenase-2 (ALDH2) for bioactivation to nitric oxide.
- C2 Position (Endo): Occupied by the hydroxyl group (-OH). This "endo" orientation (pointing into the V-cleft) is sterically hindered but remains the sole nucleophile available for conjugation.

1.2 The Glucuronide Conjugate

In IS-5-MN-2-GLU, the glucuronic acid moiety is attached to the C2-endo oxygen via a beta-glycosidic bond. This addition drastically alters the physicochemical properties, converting the lipophilic nitrate into a highly polar, water-soluble anion at physiological pH.

Property	Specification
Chemical Name	Isosorbide 5-mononitrate 2-β-D-glucuronide
CAS Number	32871-20-8
Molecular Formula	
Molecular Weight	367.26 g/mol
Parent Compound	Isosorbide 5-mononitrate (, MW 191.[2]14)
Conjugate Moiety	Glucuronic Acid ()
Solubility	High aqueous solubility; insoluble in non-polar organic solvents (hexane).

Metabolic Genesis: The Phase II Pathway

The formation of IS-5-MN-2-GLU is a detoxification mechanism. Unlike Isosorbide Dinitrate (ISDN), which undergoes extensive first-pass metabolism, IS-5-MN is completely absorbed. However, it is eventually cleared via renal excretion, primarily as the 2-glucuronide.

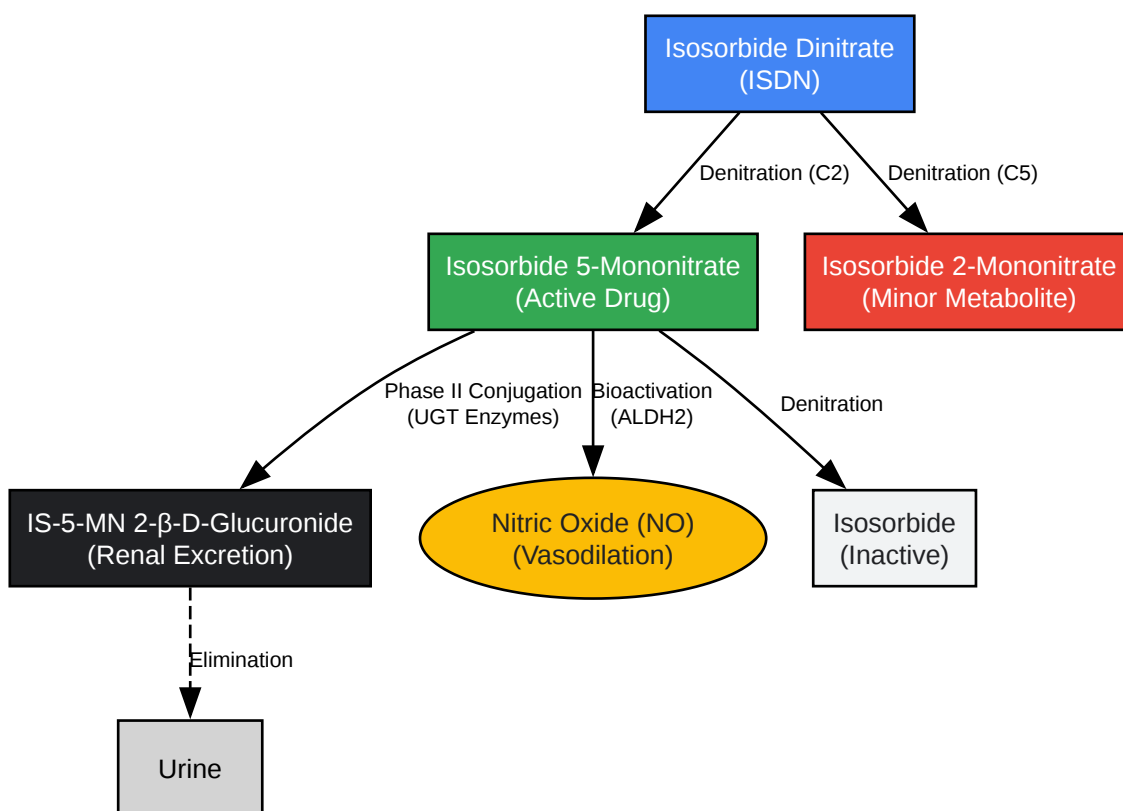
2.1 Mechanism of Action

The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver. The enzyme transfers glucuronic acid from UDP-glucuronic acid (UDP-GA) to the C2-hydroxyl of IS-5-MN.

Reaction Stoichiometry:

2.2 Visualization of Metabolic Pathway

The following diagram illustrates the cascade from the prodrug ISDN down to the terminal glucuronide metabolite.



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Figure 1: Metabolic cascade of Isosorbide Dinitrate showing the formation of the 2-glucuronide as the terminal elimination step for the 5-mononitrate active metabolite.

Analytical Characterization & Quantification

Detecting IS-5-MN-2-GLU requires differentiating it from the parent drug and endogenous glucuronides. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

3.1 Sample Preparation (Solid Phase Extraction)

Due to the high polarity of the glucuronide, Liquid-Liquid Extraction (LLE) with ethyl acetate (commonly used for the parent IS-5-MN) results in poor recovery. Solid Phase Extraction (SPE) is mandatory for quantitative accuracy.

Protocol:

- Conditioning: HLB (Hydrophilic-Lipophilic Balanced) cartridges conditioned with Methanol (1 mL) followed by Water (1 mL).
- Loading: Plasma/Urine sample (diluted 1:1 with 2% Formic Acid) loaded onto the cartridge.
- Washing: Wash with 5% Methanol in Water (removes salts and proteins).
- Elution: Elute with 100% Methanol or Acetonitrile.
- Reconstitution: Evaporate under nitrogen and reconstitute in Mobile Phase A.

3.2 LC-MS/MS Parameters

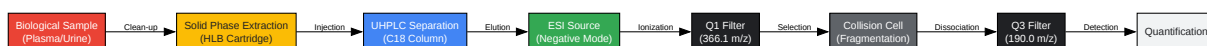
- Ionization Mode: Negative Electrospray Ionization (ESI-). Glucuronides ionize efficiently in negative mode due to the carboxylic acid moiety.
- Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 1.8 μm particle size.
- Mobile Phase:
 - A: 0.1% Formic Acid in Water.
 - B: Acetonitrile.

MRM Transitions (Negative Mode):

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Mechanism
IS-5-MN-2-GLU	366.1 [M-H] ⁻	190.0	Loss of Glucuronic Acid moiety (-176 Da)
IS-5-MN-2-GLU (Qual)	366.1	113.0	Glucuronide ring fragment
IS-5-MN (Parent)	190.0 [M-H] ⁻	144.0	Loss of group

Note: The transition 366 -> 190 represents the cleavage of the glycosidic bond, yielding the deprotonated isosorbide mononitrate anion.

3.3 Analytical Workflow Diagram



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Figure 2: Validated LC-MS/MS workflow for the specific detection of the glucuronide metabolite using Negative ESI mode.

Chemical Synthesis & Standards

For research purposes, relying on biological isolation is inefficient. Chemical synthesis provides high-purity standards.

Synthetic Strategy (Koenigs-Knorr Variation):

- Starting Material: Isosorbide 5-mononitrate.^{[1][3][4][5][6][7][8][9][10]}
- Glycosyl Donor: Acetobromo- α -D-glucuronic acid methyl ester.
- Catalyst: Silver Carbonate () or Silver Triflate.

- Solvent: Anhydrous Dichloromethane or Toluene.
- Reaction: The silver salt promotes the departure of the bromide, creating an oxocarbenium ion which is attacked by the C2-hydroxyl of IS-5-MN.
- Deprotection:
 - Step A: Hydrolysis of the methyl ester (using LiOH/THF).
 - Step B: Hydrolysis of the acetate groups.
- Purification: Preparative HPLC to isolate the β -anomer.

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